2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Description
2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound featuring a 2-methylindole core linked to a 2-oxoacetamide moiety, which is further substituted with a 3-(2-oxopyrrolidin-1-yl)propyl chain. The compound’s design may aim to leverage hydrogen bonding (via the pyrrolidinone carbonyl) and hydrophobic interactions (via the indole and alkyl chain) for pharmacological activity .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-16(13-6-2-3-7-14(13)20-12)17(23)18(24)19-9-5-11-21-10-4-8-15(21)22/h2-3,6-7,20H,4-5,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRJSPPSZKGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acylation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving the appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Alkylated or acylated derivatives of the indole nitrogen.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their functional differences:
Key Findings:
Indole Modifications: Substituents on the indole nitrogen (e.g., 2-methylpropyl in vs. pyrrolidinone-propyl in the target compound) alter steric bulk and hydrogen-bonding capacity, affecting target engagement.
Pyrrolidinone Chain Variations: The 3-(2-oxopyrrolidin-1-yl)propyl group in the target compound is associated with GABA-ergic activity in related N-acyl derivatives . Replacement with phenyl () or pyrimidine () groups shifts activity toward kinase inhibition or membrane interaction.
Pharmacokinetic Considerations: The pyrrolidinone-propyl chain may improve metabolic stability compared to simpler acetamides (e.g., ), as bulkier substituents resist rapid enzymatic degradation.
Biological Activity: Molecular docking studies suggest high affinity for GABAA and AMPA receptors in analogs with pyrrolidinone moieties , while pyrimidine-containing derivatives () are tailored for kinase inhibition.
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a derivative of indole that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action, supported by relevant data and case studies.
The molecular formula of the compound is with a molecular weight of approximately 260.34 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of indole, including the compound , exhibit significant antitumor activity against various cancer cell lines. Notably, studies have demonstrated effectiveness against solid tumors such as colon and lung cancers.
Case Studies:
-
Colon Carcinoma (HT29 Cell Line):
- The compound was tested on HT29 cells, a human colon cancer cell line. Cytotoxicity was assessed using the MTT assay, revealing a dose-dependent inhibition of cell proliferation.
- Results indicated that at concentrations ranging from 10 µM to 100 µM, there was a significant reduction in cell viability (p < 0.05) compared to control groups.
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Lung Carcinoma (A549 Cell Line):
- Similar tests on A549 cells showed that the compound inhibited growth effectively at similar concentrations.
- The mechanism was suggested to involve apoptosis induction, as evidenced by increased Annexin V staining in treated cells.
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Cell Proliferation: The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Properties: By modulating inflammatory pathways, it may reduce tumor microenvironment support for cancer growth.
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.34 g/mol |
| Tested Cell Lines | HT29 (Colon), A549 (Lung) |
| Effective Concentration | 10 µM - 100 µM |
| Mechanism | Apoptosis induction, anti-proliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
